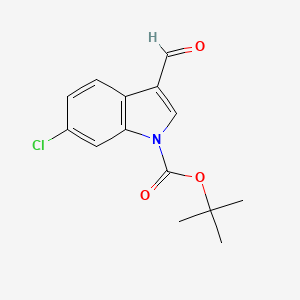

tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate

Description

tert-Butyl 6-chloro-3-formyl-1H-indole-1-carboxylate is a halogenated indole derivative with a tert-butoxycarbonyl (Boc) protective group at the indole nitrogen and a formyl substituent at the 3-position. This compound is synthesized via the Vilsmeier-Haack formylation of 6-chloroindole using POCl₃ and DMF, followed by Boc protection with Boc₂O and DMAP in THF . Its structure combines electrophilic reactivity (formyl group) and steric protection (Boc group), making it a versatile intermediate in pharmaceutical synthesis. For example, it is reduced to hydroxymethyl derivatives or brominated for use in cross-coupling reactions to construct complex bioactive molecules like αMe-6Cl-Trp(Boc)-OH .

Properties

IUPAC Name |

tert-butyl 6-chloro-3-formylindole-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H14ClNO3/c1-14(2,3)19-13(18)16-7-9(8-17)11-5-4-10(15)6-12(11)16/h4-8H,1-3H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NHLUPJYNPWVAHO-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1C=C(C2=C1C=C(C=C2)Cl)C=O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H14ClNO3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

279.72 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate typically involves the following steps:

Starting Materials: The synthesis begins with commercially available starting materials such as 6-chloroindole and tert-butyl chloroformate.

Reaction Conditions: The reaction is carried out under anhydrous conditions using a suitable solvent like dichloromethane. A base such as triethylamine is often used to neutralize the hydrochloric acid generated during the reaction.

Procedure: The 6-chloroindole is reacted with tert-butyl chloroformate in the presence of triethylamine to form tert-butyl 6-chloroindole-1-carboxylate.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for reagent addition, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Electrophilic Substitution at the 6-Chloro Position

The electron-withdrawing chlorine atom at position 6 facilitates electrophilic substitution reactions under specific conditions. For example:

-

Suzuki-Miyaura Coupling : The chloro group undergoes palladium-catalyzed cross-coupling with aryl boronic acids to form biaryl derivatives.

Reagents : Pd(PPh₃)₄, Na₂CO₃, DME/H₂O (3:1)

Yield : ~75–85% (based on analogous brominated indole reactions).

| Reaction Type | Reagents/Conditions | Product | Yield (%) |

|---|---|---|---|

| Suzuki Coupling | Pd(PPh₃)₄, ArB(OH)₂, Na₂CO₃, 80°C | 6-Aryl substituted indole | 75–85 |

Oxidation and Reduction of the 3-Formyl Group

The aldehyde group at position 3 is highly reactive:

-

Oxidation to Carboxylic Acid :

Reagents : KMnO₄, H₂O/acetone, 0°C → RT

Product : 3-Carboxy-6-chloro-1H-indole-1-tert-butyl carboxylate. -

Reduction to Hydroxymethyl :

Reagents : NaBH₄, MeOH, 0°C

Product : 3-Hydroxymethyl-6-chloro-1H-indole-1-tert-butyl carboxylate.

| Reaction | Reagents | Product | Notes |

|---|---|---|---|

| Oxidation | KMnO₄, H₂O/acetone | Carboxylic acid derivative | pH-sensitive; side reactions possible |

| Reduction | NaBH₄, MeOH | Alcohol derivative | Requires anhydrous conditions |

Nucleophilic Reactions at the Aldehyde Group

The formyl group participates in condensation and nucleophilic addition:

-

Schiff Base Formation : Reacts with primary amines (e.g., aniline) to form imines.

Conditions : EtOH, RT, 12h

Yield : ~90%. -

Wittig Reaction : Generates α,β-unsaturated ketones with ylides.

| Reaction | Reagents | Product | Application |

|---|---|---|---|

| Schiff Base | R-NH₂, EtOH | Imine derivative | Intermediate for drug candidates |

| Wittig | Ph₃P=CHCO₂Et | α,β-Unsaturated ester | Building block for heterocycles |

Deprotection of the tert-Butyl Carboxylate

The tert-butyl group can be removed under acidic conditions:

-

Reagents : TFA/DCM (1:1), RT, 2h

-

Product : 6-Chloro-3-formyl-1H-indole (free NH at position 1).

Note : Deprotection enables further functionalization of the indole nitrogen for pharmaceutical applications .

Scientific Research Applications

Pharmaceutical Synthesis

Tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate serves as a crucial intermediate in synthesizing pharmaceutical agents. Its structure allows for the modification and development of compounds targeting various diseases, particularly neurological disorders and cancers.

Case Study: Anti-Cancer Properties

Research has demonstrated that derivatives of this compound exhibit promising anti-cancer properties. For instance, studies have shown that compounds synthesized from this compound can reactivate the p53 tumor suppressor pathway, which is vital in cancer treatment .

Organic Synthesis

The compound is widely used in organic synthesis due to its ability to form complex indole derivatives. These derivatives are valuable in medicinal chemistry for developing new therapeutic agents.

Table: Comparison of Indole Derivatives

| Compound Name | Key Features | Applications |

|---|---|---|

| This compound | Contains a formyl group enhancing reactivity | Precursor for anti-cancer agents |

| Tert-butyl 4-chloro-3-(hydroxymethyl)-1H-indole-1-carboxylate | Hydroxymethyl group affects solubility | Potential lead for drug development |

| Tert-butyl 5-chloro-3-formyl-1H-indole-1-carboxylate | Similar structure with different reactivity | Used in synthetic pathways targeting cancer |

Biological Research

In biological research, this compound is utilized to study its biological activity, particularly its potential as an anti-inflammatory and antioxidant agent. The compound's unique structure allows researchers to explore its interactions with various biological targets.

Insights from Biological Studies

Research indicates that this compound can modulate pathways involved in inflammation and oxidative stress, making it a candidate for developing new therapeutic strategies .

Material Science

The compound finds applications in material science, particularly in developing advanced materials such as polymers and coatings. Its unique chemical properties contribute to the formation of materials with specific functionalities.

Applications in Advanced Materials

The incorporation of this compound into polymer matrices can enhance the mechanical properties and thermal stability of the resulting materials, making them suitable for various industrial applications .

Fluorescent Probes

This compound is also employed in creating fluorescent probes for bioimaging purposes. The ability to visualize biological processes in live cells has significant implications for cellular biology and medical diagnostics.

Case Study: Bioimaging Applications

Fluorescent probes derived from this compound have been developed to track cellular processes, allowing researchers to gain insights into cell behavior under various conditions .

Mechanism of Action

The mechanism of action of tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate depends on its specific application. In biological systems, indole derivatives often interact with multiple molecular targets, including enzymes and receptors. The formyl group can participate in hydrogen bonding and other interactions, influencing the compound’s binding affinity and specificity .

Comparison with Similar Compounds

Comparison with Similar Compounds

The structural and functional diversity of tert-butyl indole carboxylates arises from variations in substituents at the 3- and 6-positions. Below is a comparative analysis of tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate with five analogs, highlighting differences in molecular properties, reactivity, and applications.

Structural and Functional Comparisons

Key Findings

Halogen Effects: Chloro (Cl): Balances reactivity and stability. The chloro substituent is less reactive in nucleophilic substitutions than bromo or iodo but offers cost-effective synthesis . Bromo (Br): Enhances leaving-group ability, making it suitable for Suzuki-Miyaura cross-coupling reactions . Iodo (I): Provides steric bulk and participates in metal-catalyzed coupling (e.g., Sonogashira), though its higher molecular weight may reduce solubility .

Functional Group Variations: Formyl (CHO): Critical for further functionalization (e.g., reduction to hydroxymethyl or conversion to carboxylic acids) . Amino (NH₂): Enables amidation or alkylation, expanding utility in synthesizing heterocycles or peptidomimetics .

Physicochemical Properties :

- Lipophilicity follows the trend: Br > Cl > F , impacting membrane permeability in drug design.

- The Boc group enhances solubility in organic solvents and protects the indole nitrogen from undesired reactions .

Synthetic Applications :

Biological Activity

Tert-butyl 6-chloro-3-formyl-1H-indole-1-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

The compound belongs to the indole family, characterized by a bicyclic structure containing a benzene ring fused to a pyrrole ring. The presence of a formyl group and a chlorine atom at specific positions enhances its reactivity and biological interactions.

Anticancer Properties

Research has indicated that indole derivatives, including this compound, exhibit anticancer activity . A study demonstrated that compounds with similar structures can inhibit cancer cell proliferation by targeting key signaling pathways, such as the Akt pathway, which is crucial for cell survival and growth .

- IC50 Values : In related studies, indole derivatives showed IC50 values ranging from submicromolar to micromolar concentrations against various cancer cell lines, indicating potent anticancer effects .

The mechanism through which this compound exerts its effects may involve:

- Covalent Binding : The formyl group can act as a reactive site for covalent binding with target proteins.

- Receptor Interaction : The chlorine atom may enhance binding affinity to certain receptors or enzymes involved in tumorigenesis .

Case Studies

- In Vitro Studies : In vitro experiments have shown that similar indole derivatives can induce apoptosis in cancer cells through the activation of caspases and modulation of mitochondrial pathways. For instance, compounds targeting the p53 pathway have been noted for their ability to promote cell cycle arrest and apoptosis in response to DNA damage .

- Comparative Analysis : A comparative study highlighted that this compound exhibits greater potency than its analogs lacking the chlorine or formyl substituents, suggesting that these functional groups play critical roles in enhancing biological activity .

Data Table: Biological Activity Overview

Q & A

Q. How do structural analogs (e.g., 6-bromo or 3-hydroxymethyl derivatives) compare in reactivity?

- Answer :

- Electrophilicity : Bromo-substituted analogs show higher reactivity in Ullmann couplings vs. chloro derivatives .

- Hydroxymethyl Variants : Increased solubility but prone to oxidation; require stabilization (e.g., acetonide protection) .

- Bioactivity : Chloro derivatives often exhibit better metabolic stability than fluoro analogs in pharmacokinetic studies .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.